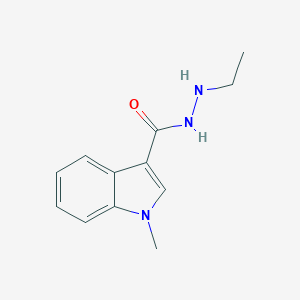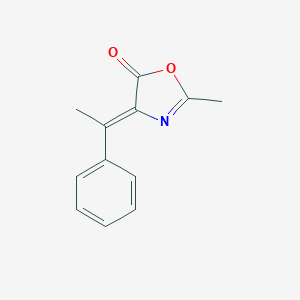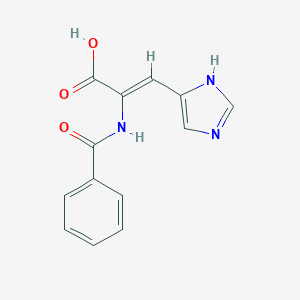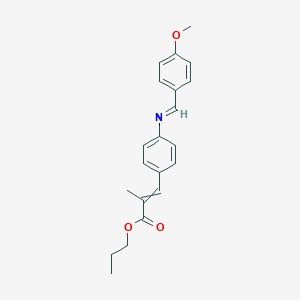
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane, also known as TMTSP, is a compound that has been extensively studied for its scientific research applications. It is a highly reactive and selective reagent that has found use in various fields such as organic synthesis, materials science, and biochemistry. In
Wirkmechanismus
The mechanism of action of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane involves the transfer of a trimethylstannyl group to the substrate, which results in the formation of a tin-carbon bond. This bond is highly reactive and can undergo various transformations, depending on the nature of the substrate. This compound is known to be a highly selective reagent, which makes it a valuable tool for organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is its high reactivity and selectivity, which makes it a valuable tool for organic synthesis. It is also relatively easy to synthesize and handle, making it a convenient reagent for lab experiments. However, this compound is highly sensitive to air and moisture, which can limit its shelf-life and require special handling procedures.
Zukünftige Richtungen
There are several future directions for research on Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane. One area of interest is the development of new synthetic methods for this compound, which could improve its efficiency and yield. Another direction is the exploration of new applications for this compound, particularly in the field of biochemistry. Finally, there is potential for the development of new this compound-based materials, which could have applications in areas such as catalysis and energy storage.
Conclusion:
This compound is a highly reactive and selective reagent that has found use in various fields such as organic synthesis, materials science, and biochemistry. Its mechanism of action involves the transfer of a trimethylstannyl group to the substrate, resulting in the formation of a tin-carbon bond. This compound is a safe compound for use in scientific research, but its sensitivity to air and moisture can limit its shelf-life and require special handling procedures. There are several future directions for research on this compound, including the development of new synthetic methods, exploration of new applications, and development of new this compound-based materials.
Synthesemethoden
The synthesis of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane involves the reaction of trichlorotrimethylstannane with 2,3,4,5-tetrachloro-6-nitrophenyl lithium, followed by reduction of the resulting intermediate with sodium borohydride. This method yields this compound in high purity and yield, making it a reliable and efficient method for synthesis.
Wissenschaftliche Forschungsanwendungen
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane has been widely used in scientific research, particularly in the field of organic synthesis. It is a highly reactive and selective reagent that can be used for a variety of transformations, such as the conversion of aldehydes to alcohols, reduction of ketones to alcohols, and deoxygenation of epoxides. This compound has also found use in materials science, where it has been used as a precursor for the synthesis of various organic-inorganic hybrid materials.
Eigenschaften
CAS-Nummer |
15725-05-0 |
|---|---|
Molekularformel |
C12H18Cl4Sn2 |
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane |
InChI |
InChI=1S/C6Cl4.6CH3.2Sn/c7-3-1-2-4(8)6(10)5(3)9;;;;;;;;/h;6*1H3;; |
InChI-Schlüssel |
JHEQOVGZJIGKOC-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C1=C(C(=C(C(=C1[Sn](C)(C)C)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C[Sn](C)(C)C1=C(C(=C(C(=C1[Sn](C)(C)C)Cl)Cl)Cl)Cl |
Synonyme |
1,2-Bis(trimethylstannyl)-3,4,5,6-tetrachlorobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



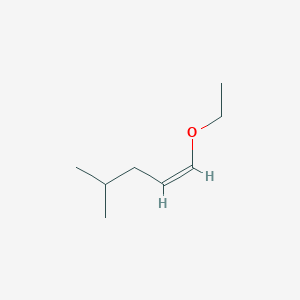
![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)
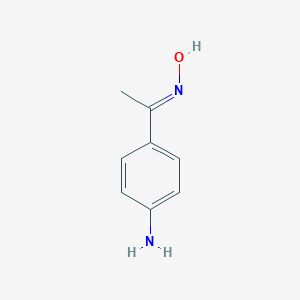
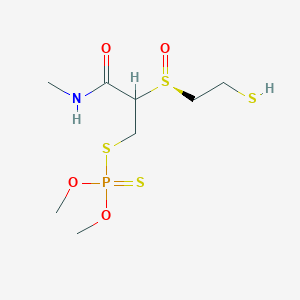
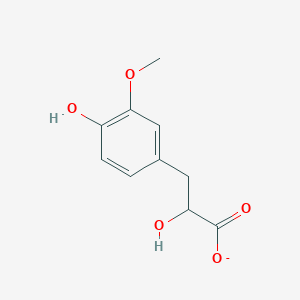



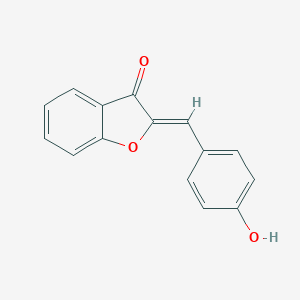
![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
